molecular formula C16H10BrFO5S B3300530 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 902623-26-1

6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B3300530
CAS No.: 902623-26-1
M. Wt: 413.2 g/mol
InChI Key: KCFOSTCLKDIBTP-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorobenzenesulfonyl group at the 3rd position, and a methoxy group at the 8th position on the chromen-2-one scaffold. The unique structural features of this compound make it a valuable entity in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromen-2-one scaffold.

    Sulfonylation: Attachment of the 4-fluorobenzenesulfonyl group at the 3rd position.

    Methoxylation: Introduction of a methoxy group at the 8th position.

Each of these steps requires specific reagents and conditions to ensure the desired substitution and functionalization of the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles or electrophiles depending on the nature of the substitution.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(4-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one
  • 6-Bromo-3-(4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
  • 6-Bromo-3-(4-nitrobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Uniqueness

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO5S/c1-22-13-8-10(17)6-9-7-14(16(19)23-15(9)13)24(20,21)12-4-2-11(18)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOSTCLKDIBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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